calcium;sodium;trihypochlorite

Description

Overview of Active Chlorine Species and Their Significance in Chemical Processes

When chlorine-based disinfectants are added to water, a series of chemical reactions occur, leading to the formation of what is known as "free available chlorine" (FAC). corrosionpedia.com This is not a single substance but rather a combination of dissolved chlorine gas (Cl₂), hypochlorous acid (HOCl), and the hypochlorite (B82951) ion (OCl⁻). corrosionpedia.comeuropa.eu The relative concentration of these species is highly dependent on the pH and temperature of the water. europa.eu

Hypochlorous acid is a weak acid and the primary disinfecting agent, demonstrating significantly more sanitizing power than the hypochlorite ion. pwtag.orghydroinstruments.com The equilibrium between hypochlorous acid and the hypochlorite ion is crucial; at a pH of approximately 7.5 and a temperature of 25°C, they exist in roughly equal amounts. hydroinstruments.com Lowering the pH shifts the equilibrium towards the more effective hypochlorous acid, while higher pH levels favor the less potent hypochlorite ion. hydroinstruments.com The sum of these chlorine species is what constitutes the "active chlorine" or "available chlorine" that is responsible for inactivating pathogens by damaging their cellular structures. europa.euatlas-scientific.com

The significance of these active chlorine species lies in their strong oxidizing capabilities, which are harnessed for disinfection of drinking water, swimming pools, and wastewater, as well as for bleaching processes in the textile and paper industries. nih.govmonarchchemicals.co.uk The effectiveness of these processes is directly linked to the concentration of free available chlorine, particularly the highly reactive hypochlorous acid. pwtag.orgysi.com

Table 1: Key Active Chlorine Species in Aqueous Systems

| Species | Chemical Formula | Predominant pH Range | Oxidizing Potential |

|---|---|---|---|

| Hypochlorous Acid | HOCl | 2.5 - 7.5 | High |

| Hypochlorite Ion | OCl⁻ | > 7.5 | Moderate |

This table provides a simplified overview. The exact distribution of species is also dependent on temperature and solute concentration.

Contextualization of Calcium Hypochlorite and Sodium Hypochlorite within Aqueous Chlorine Chemistry

Both sodium hypochlorite (NaOCl) and calcium hypochlorite (Ca(OCl)₂) are widely utilized as sources of active chlorine for disinfection and bleaching. nih.gov When dissolved in water, they both release the hypochlorite ion (OCl⁻), which then establishes the critical equilibrium with hypochlorous acid (HOCl). monarchchemicals.co.ukbrainly.com

Sodium hypochlorite is commonly available as an aqueous solution, often referred to as liquid bleach. wikipedia.orgchemicals.co.uk The dissolution of sodium hypochlorite in water is straightforward, yielding sodium cations (Na⁺) and hypochlorite anions (OCl⁻). monarchchemicals.co.uk The subsequent hydrolysis of the hypochlorite ion produces hypochlorous acid. chemicals.co.uk

Calcium hypochlorite is typically sold as a solid, which can be more stable for storage and transport. nih.gov Its dissolution in water releases calcium ions (Ca²⁺) and two hypochlorite ions per formula unit. brainly.com The resulting aqueous chemistry is similar to that of sodium hypochlorite, with the hypochlorite ions participating in the same pH-dependent equilibrium with hypochlorous acid. vaia.com However, the presence of calcium ions can sometimes lead to the precipitation of calcium carbonate in hard water, a factor that needs to be considered in its application.

Table 2: Comparison of Sodium Hypochlorite and Calcium Hypochlorite

| Property | Sodium Hypochlorite | Calcium Hypochlorite |

|---|---|---|

| Common Form | Aqueous Solution | Solid (Powder/Tablets) |

| Chemical Formula | NaOCl | Ca(OCl)₂ |

| Dissolution Products in Water | Na⁺, OCl⁻ | Ca²⁺, 2OCl⁻ |

Research Trajectories in Mixed Hypochlorite Systems and Related Oxidants

The subject of this article, "calcium;sodium;trihypochlorite," with the molecular formula CaCl₃NaO₃, represents a mixed hypochlorite system. chemsrc.com While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, the concept of mixed oxidant systems is an area of ongoing investigation. The rationale behind exploring such systems is the potential for synergistic effects, where the combination of different oxidants might lead to enhanced disinfection efficacy or other desirable properties compared to single-component systems. ircwash.orgresearchgate.net

Research in this area often focuses on the electrochemical generation of mixed oxidants, where a brine solution is electrolyzed to produce a solution containing a variety of reactive species, including hypochlorous acid, ozone, and chlorine dioxide. researchgate.net Studies have explored whether these mixed oxidant solutions offer superior performance in inactivating a broader range of microorganisms or in reducing the formation of undesirable disinfection byproducts. ircwash.orgresearchgate.net While some studies have suggested that mixed oxidants can be more efficient than free chlorine alone under certain conditions, the results can be inconsistent and dependent on the specific system and experimental parameters. researchgate.net

The investigation into "this compound" and similar mixed hypochlorite formulations could be driven by the desire to create a solid, stable product that combines the properties of both sodium and calcium hypochlorite, potentially offering advantages in terms of solubility, stability, or disinfecting action. Further research would be necessary to fully characterize the aqueous chemistry of this specific compound and to determine if it presents any significant benefits over the individual hypochlorite salts.

Structure

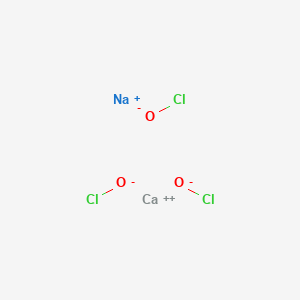

2D Structure

Properties

CAS No. |

53053-57-9 |

|---|---|

Molecular Formula |

CaCl3NaO3 |

Molecular Weight |

217.4 g/mol |

IUPAC Name |

calcium;sodium;trihypochlorite |

InChI |

InChI=1S/Ca.3ClO.Na/c;3*1-2;/q+2;3*-1;+1 |

InChI Key |

VZKGOPXJBQTFRY-UHFFFAOYSA-N |

SMILES |

[O-]Cl.[O-]Cl.[O-]Cl.[Na+].[Ca+2] |

Canonical SMILES |

[O-]Cl.[O-]Cl.[O-]Cl.[Na+].[Ca+2] |

Other CAS No. |

53053-57-9 |

Origin of Product |

United States |

Fundamental Chemical Equilibria and Speciation of Hypochlorite Species

Aqueous Dissolution and Hydrolysis of Calcium Hypochlorite (B82951)

Calcium hypochlorite, with the chemical formula Ca(OCl)₂, is a solid salt used commercially as a source of chlorine. wikipedia.org When introduced into water, it dissolves and dissociates into its constituent ions: a calcium ion (Ca²⁺) and two hypochlorite ions (OCl⁻). wikipedia.orgbrainly.com

Dissociation Equation: Ca(OCl)₂ (s) → Ca²⁺ (aq) + 2 OCl⁻ (aq)

Following dissociation, the hypochlorite ion (OCl⁻), which is the conjugate base of the weak acid hypochlorous acid (HOCl), undergoes hydrolysis. chegg.com It reacts with water molecules in an equilibrium reaction to form hypochlorous acid and hydroxide (B78521) ions (OH⁻). brainly.com

Hydrolysis Equation: OCl⁻ (aq) + H₂O (l) ⇌ HOCl (aq) + OH⁻ (aq)

This production of hydroxide ions increases the solution's pH, making aqueous solutions of calcium hypochlorite inherently basic. chegg.com The extent of hydrolysis and the final pH depend on the concentration of the solution. The solubility and dissolution rate of calcium hypochlorite can be influenced by factors such as water temperature, pH, and water hardness. aguachlon.com Higher temperatures and alkaline pH levels generally favor dissolution. aguachlon.com

Aqueous Dissolution and Hydrolysis of Sodium Hypochlorite

Sodium hypochlorite (NaOCl) is the sodium salt of hypochlorous acid, commonly available as a pale greenish-yellow aqueous solution known as bleach. camachem.comsuezwaterhandbook.com Upon being dissolved in water, it fully dissociates into sodium ions (Na⁺) and hypochlorite ions (OCl⁻). stackexchange.com

Dissociation Equation: NaOCl (s) → Na⁺ (aq) + OCl⁻ (aq)

Similar to the process with calcium hypochlorite, the resulting hypochlorite ion hydrolyzes in water to produce hypochlorous acid and hydroxide ions, which raises the pH of the solution. suezwaterhandbook.comscielo.br

Hydrolysis Equation: OCl⁻ (aq) + H₂O (l) ⇌ HOCl (aq) + OH⁻ (aq)

The chemical effects of sodium hypochlorite in solution are attributed to oxidation and hydrolysis. wikipedia.org The high pH environment created by the hydrolysis reaction contributes to its chemical reactivity, including a saponification reaction where it degrades lipids and fatty acids. scielo.br The chloramination reaction, where hypochlorous acid reacts with amino groups, is also a key aspect of its action. scielo.br

Influence of pH on the Distribution of Hypochlorous Acid (HOCl) and Hypochlorite Ion (OCl⁻)

In an aqueous solution, hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻) exist in a pH-dependent equilibrium. boquinstrument.comjoghr.org HOCl is a weak acid with a dissociation constant (pKa) of approximately 7.5 at 25°C. wikipedia.orgresearchgate.net

Equilibrium Equation: HOCl (aq) ⇌ H⁺ (aq) + OCl⁻ (aq)

The pH of the water is the determining factor for the relative concentration of these two species. boquinstrument.comhydroinstruments.com

At pH levels below 7.5 , the equilibrium shifts to the left, and the dominant species is the undissociated hypochlorous acid (HOCl). joghr.orgresearchgate.net At a pH of about 5, nearly all the chlorine is present as HOCl. hydroinstruments.com

At a pH of 7.5 , the concentrations of HOCl and OCl⁻ are approximately equal. researchgate.nethydroinstruments.com

At pH levels above 7.5 , the equilibrium shifts to the right, favoring the dissociation into the hypochlorite ion (OCl⁻). boquinstrument.comresearchgate.net At pH 8.5, nearly all the chlorine is present as OCl⁻. hydroinstruments.com

Hypochlorous acid is recognized as a significantly more potent disinfecting agent than the hypochlorite ion, reportedly being 80 to 100 times more effective. boquinstrument.comhydroinstruments.com Therefore, the efficacy of chlorination is highly dependent on maintaining the pH in a range that favors the presence of HOCl. researchgate.net

Interactive Data Table: Distribution of Chlorine Species by pH

| pH | % Hypochlorous Acid (HOCl) | % Hypochlorite Ion (OCl⁻) |

| 5.0 | ~99.7% | ~0.3% |

| 6.0 | ~96.8% | ~3.2% |

| 7.0 | ~75.9% | ~24.1% |

| 7.5 | ~50.0% | ~50.0% |

| 8.0 | ~24.1% | ~75.9% |

| 9.0 | ~3.2% | ~96.8% |

| 10.0 | ~0.3% | ~99.7% |

| Note: These values are approximate and calculated based on the pKa of 7.5. The exact distribution can vary slightly with temperature. |

Formation and Role of Chlorine Monoxide (Cl₂O) as an Active Chlorinating Agent

Dichlorine monoxide (Cl₂O), also known as hypochlorous anhydride, is an inorganic compound that exists in equilibrium with hypochlorous acid in aqueous solutions. wikipedia.org It is highly soluble in water, but the equilibrium constant ultimately favors the formation of HOCl. wikipedia.org

Equilibrium Equation: 2 HOCl (aq) ⇌ Cl₂O (aq) + H₂O (l)

Despite the equilibrium favoring hydrolysis, it has been proposed that dichlorine monoxide may be the primary active species in the reactions of hypochlorous acid with certain organic compounds, such as olefins and aromatic substrates. wikipedia.org Cl₂O is considered an effective chlorinating agent. wikipedia.org

Recent research has proposed an alternative formation mechanism for Cl₂O, particularly in water with high chloride concentrations. acs.orgdigitellinc.com In this pathway, chloride ions transform HOCl/OCl⁻ into molecular chlorine (Cl₂) and polychloride monoanions, which then react further with HOCl/OCl⁻ to generate Cl₂O. acs.orgdigitellinc.com This mechanism suggests that decreasing the pH, which increases the concentration of Cl₂, can significantly enhance the formation of Cl₂O. acs.org

Considerations of Other Reactive Chlorine Species (RCS) and Their Dynamics

The chemistry of aqueous chlorine involves more than just HOCl, OCl⁻, and Cl₂O. A broader group of substances known as Reactive Chlorine Species (RCS) plays a significant role. biorxiv.org These species can be categorized as "free chlorine," which includes molecular chlorine (Cl₂), hypochlorous acid (HOCl), and the hypochlorite ion (OCl⁻), and various radical species. researchgate.net

The dynamics and transformation of RCS are complex. acs.org In certain processes, such as advanced oxidation processes involving UV light and chlorine, highly reactive radical species are generated. mdpi.com These include the chlorine radical (Cl•), the dichloride radical (Cl₂•⁻), and the chlorine monoxide radical (ClO•). acs.orgwikipedia.org These radicals are potent oxidants that can degrade a wide range of organic pollutants. mdpi.com The formation and interplay of these species occur in distinct stages and are influenced by factors like the presence of chloride ions and the application of energy sources like UV light or plasma. acs.orgresearchgate.net

Presence and Reactivity of Hypochloronium Acidium Ion (H₂OCl⁺)

Under acidic conditions, hypochlorous acid can be protonated to form the hypochloronium acidium ion (H₂OCl⁺).

Equilibrium Equation: HOCl + H⁺ ⇌ H₂OCl⁺

This cationic species has been proposed as a highly reactive electrophile and a potent oxidizing agent. researchgate.net Its presence is considered in kinetic studies of reactions involving N-halo compounds in acidic media. The interaction between the positively charged H₂OCl⁺ ion and substrate molecules is believed to play a role in certain reaction mechanisms, particularly in the oxidation of organic compounds like ketones. researchgate.net

Oxidative Reaction Mechanisms and Pathways

General Principles of Oxidation by Active Chlorine Species

In aqueous solution, chlorine undergoes hydrolysis to form hypochlorous acid (HOCl), a primary active chlorine species. nih.gov HOCl is a weak acid that partially dissociates to form the hypochlorite (B82951) ion (OCl⁻), with a pKa of approximately 7.5 at 25°C. nih.govca.gov Consequently, the relative proportion of HOCl and OCl⁻ in a solution is determined by the pH; below pH 7.5, the more potent oxidant, HOCl, is the predominant species, while OCl⁻ dominates in more alkaline conditions. nih.govca.govwikipedia.org

The oxidative action of these species can proceed through several mechanisms. A key pathway involves the transfer of an oxygen atom from the hypochlorite species to a substrate. lookchem.com Alternatively, the reaction can be characterized as an electrophilic attack, where the chlorine atom, bearing a partial positive charge (as a Cl⁺ equivalent), reacts with electron-rich sites on other molecules. researchgate.netwikipedia.org

While HOCl and OCl⁻ are the main reactants in solutions of hypochlorite salts, other species can participate in oxidation reactions. For instance, under acidic conditions (pH < 4), molecular chlorine (Cl₂) can be formed, which is also a powerful oxidant. nih.govwikipedia.org The reactivity of these species generally follows the order of Cl₂ > HOCl > OCl⁻. nih.gov In some advanced oxidation processes, the generation of highly reactive radical species, such as chlorine radicals (Cl•) and hydroxyl radicals (•OH), can also contribute to the oxidative degradation of various compounds. cdmx.gob.mxmdpi.com

Reaction Kinetics of Hypochlorite Species with Inorganic Constituents

Hypochlorite species exhibit high reactivity towards a variety of inorganic compounds, particularly reducing agents. researchgate.net These reactions are often rapid and play a crucial role in various chemical processes.

Hypochlorous acid reacts with ammonia (B1221849) (NH₃) in a series of sequential and rapid reactions to form inorganic chloramines. wikipedia.orgresearchgate.netdenora.com The initial reaction produces monochloramine (NH₂Cl). wikipedia.org If excess hypochlorite is present, further reactions can occur to form dichloramine (NHCl₂) and, subsequently, the highly volatile nitrogen trichloride (B1173362) (NCl₃). wikipedia.org

The fundamental reactions are as follows:

NH₃ + HOCl → NH₂Cl + H₂O (Formation of Monochloramine)

NH₂Cl + HOCl → NHCl₂ + H₂O (Formation of Dichloramine)

NHCl₂ + HOCl → NCl₃ + H₂O (Formation of Nitrogen Trichloride)

Hypochlorite is an effective oxidant for numerous inorganic reducing agents. The kinetics of these reactions vary but are generally fast.

Hydrogen Sulfide (B99878) (H₂S): The oxidation of hydrogen sulfide by hypochlorite is a rapid process. denora.comsciencemadness.org The reaction primarily involves the hydrosulfide (B80085) ion (HS⁻) and hypochlorous acid (HOCl). researchgate.netnih.gov The final products are dependent on factors such as pH and the initial reactant ratio, yielding either elemental sulfur (S) or sulfate (B86663) ions (SO₄²⁻). denora.com Kinetic studies have shown that the reaction is first order with respect to both H₂S and NaOCl. sciencemadness.org

| Reacting Species | Rate Constant (k) | Conditions | Source |

|---|---|---|---|

| HS⁻ + HOCl | 1.2 × 10⁹ M⁻¹s⁻¹ | pH 6-12, 25°C | researchgate.netresearchgate.net |

| H₂S + ClO⁻ | 6.75 × 10⁶ M⁻¹s⁻¹ | Acidic/Circumneutral pH | researchgate.net |

| H₂S + HOCl | 1.62 × 10⁵ M⁻¹s⁻¹ | Acidic/Circumneutral pH | researchgate.net |

| HS⁻ + HOCl | 0.8–20 × 10⁸ M⁻¹s⁻¹ | pH 7.4 | nih.gov |

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Second-order Rate Constant (k) | 6750 M⁻¹s⁻¹ | 30°C | acs.org |

| Apparent Activation Energy | 15.6 kcal/g-mol | - | acs.org |

Nitrite (B80452) (NO₂⁻): The oxidation of nitrite to nitrate (B79036) by hypochlorite species is a well-documented but complex reaction. nih.govcdnsciencepub.com The rate is strongly dependent on pH, indicating that hypochlorous acid is the primary oxidant. researchgate.net The mechanism involves a reversible initial step forming an intermediate, nitryl chloride (ClNO₂), which then undergoes further reactions. nih.govcdnsciencepub.com

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Second-order Rate Constant (k) | 7.4 ± 1.3 × 10³ M⁻¹s⁻¹ | pH 7.2, 25°C | nih.gov |

| Activation Energy (Term 1) | 56 ± 3 kJ/mol | Ionic Strength 0.40 M | cdnsciencepub.comcdnsciencepub.com |

| Activation Energy (Term 2) | 61 ± 3 kJ/mol | Ionic Strength 0.40 M | cdnsciencepub.comcdnsciencepub.com |

Ferrous Iron (Fe²⁺): The oxidation of ferrous iron by hypochlorite is very fast, with the reaction completing within minutes. scirp.orgresearchgate.netscirp.org The efficiency of the reaction increases with pH, and at a pH of 9.8, over 98% of Fe²⁺ can be removed in under five minutes. scirp.orgresearchgate.net The reaction product is typically insoluble ferric oxide or hydroxide (B78521). denora.com Recent studies suggest that the primary reactive oxidant is not a hydroxyl radical but a high-valent ferryl ion (Fe(IV)O²⁺), which is formed as an intermediate. acs.org

Manganese (Mn²⁺): Compared to other inorganic species, the oxidation of dissolved Mn²⁺ by hypochlorite in a homogeneous system is relatively slow. researchgate.net The reaction leads to the formation of insoluble manganese oxides. denora.com The process can be autocatalytic, where the rate of oxidation is enhanced by the presence of previously formed manganese oxide surfaces. researchgate.net

Hypochlorite readily oxidizes heavier halide ions, specifically bromide and iodide.

Bromide (Br⁻): Hypochlorous acid oxidizes bromide ions to form hypobromous acid (HOBr), another potent oxidizing and brominating agent. researchgate.netnih.govwikipedia.org This reaction is subject to general acid catalysis, meaning its rate is increased by the presence of proton-donating species. nih.gov The formation of HOBr is significant as it can subsequently react with organic matter to form brominated by-products. nih.gov

Iodide (I⁻): Iodide is oxidized by hypochlorite very rapidly, forming hypoiodous acid (HOI) and the hypoiodite (B1233010) ion (IO⁻). researchgate.netresearchgate.netscispace.com The kinetics of this reaction are measurable using rapid-flow techniques and show a dependence on hydroxide ion concentration. scispace.comcdnsciencepub.com The HOI formed can be further oxidized to the more stable iodate (B108269) ion (IO₃⁻) by excess hypochlorite. colab.ws

Reaction Kinetics of Hypochlorite Species with Organic Compounds

Hypochlorite reacts with organic compounds through two primary pathways: oxidation and electrophilic substitution, which results in chlorination. wikipedia.orgresearchgate.net From a kinetic perspective, electrophilic attack on electron-rich functional groups is often the most significant reaction pathway. researchgate.net

The electrophilic nature of hypochlorous acid drives its reactivity towards specific sites within organic molecules. Functional groups that are particularly susceptible to attack include amines, activated aromatic systems like phenols, and reduced sulfur moieties. researchgate.netresearchgate.net

The oxidation of alcohols is a representative example of hypochlorite's reactivity. Primary alcohols can be oxidized to aldehydes, and with sufficient oxidant, further to carboxylic acids. wikipedia.orgjocpr.com Secondary alcohols are oxidized to their corresponding ketones. wikipedia.orgsphinxsai.com The mechanism for these reactions is proposed to involve the formation of a carbinol-hypochlorite complex in a fast initial step, followed by a slower decomposition of this complex to yield the final product. jocpr.comsphinxsai.com Similarly, organic sulfides can be oxidized first to sulfoxides and then to sulfones. wikipedia.orglookchem.com

Kinetic studies on the oxidation of substituted alcohols, such as 1-phenyl ethanol, show the reaction is first-order with respect to both the alcohol and the hypochlorite. sphinxsai.com The reactivity is sensitive to electronic effects, with electron-donating substituents on the aromatic ring increasing the reaction rate, which is consistent with the development of an electron-deficient carbon center in the transition state. sphinxsai.com

| Reaction | Key Findings | Source |

|---|---|---|

| Oxidation of Benzyl Alcohol | One mole of alcohol reacts with one mole of hypochlorite. The reaction shows first-order dependence on both substrate and oxidant. The product is benzaldehyde (B42025) with a yield of ~90%. | jocpr.com |

| Oxidation of 1-Phenyl Ethanol | The reaction is first-order in both substrate and oxidant. The product is acetophenone (B1666503) with a yield >90%. The rate increases with the polarity of the medium. | sphinxsai.com |

| Oxidation of Organic Sulfides | Phase-transfer catalysis enables the nearly complete oxidation of lipophilic sulfides to sulfoxides in 20 minutes. The reaction is first-order in both sulfide and hypochlorite. | lookchem.com |

Influence of Organic Matter Characteristics (e.g., Natural Organic Matter - NOM)

Natural Organic Matter (NOM) is a complex heterogeneous mixture of organic compounds and its characteristics significantly influence the oxidative reaction mechanisms and pathways of hypochlorites. The reactivity of NOM with chlorine is a function of its composition, which includes humic substances (humic and fulvic acids), hydrophilic fractions, proteins, and polysaccharides. ca.govsemanticscholar.org

Humic substances, which constitute a major fraction of NOM, are particularly reactive with chlorine. ca.gov The aromatic and phenolic moieties within humic and fulvic acids are susceptible to electrophilic attack by hypochlorous acid, leading to the formation of a variety of disinfection by-products (DBPs). nih.gov Studies have shown that the reactivity of different NOM fractions varies, with humic acids generally exhibiting a higher chlorine demand than fulvic acids due to their higher aromatic content and larger molecular size. ca.gov The specific ultraviolet absorbance (SUVA) at 254 nm is often used as an indicator of the aromatic content of NOM and has been correlated with its reactivity towards chlorine. researchgate.net

The protein and polysaccharide content of NOM also plays a crucial role in the reaction with hypochlorites. The protein fraction of NOM has been found to be more reactive than the polysaccharide fraction. nih.gov The uptake of hypochlorite by epithelial mucopolysaccharides, for instance, has been shown to be related to their protein content rather than their polysaccharide content. nih.gov The amino acid residues within proteins, particularly those with electron-rich functional groups, are readily oxidized by hypochlorite. In contrast, polysaccharides are relatively more resistant to oxidation by hypochlorite. nih.gov

The reaction between hypochlorite and different NOM fractions can be described by multi-stage kinetic models, often involving a rapid initial reaction phase followed by a slower, long-term reaction phase. researchgate.net The initial rapid phase is attributed to the reaction with the most reactive sites in the NOM, such as phenolic groups, while the slower phase involves reactions with less reactive functional groups. d-nb.infomdpi.com

Table 1: Reactivity of Different NOM Fractions with Hypochlorite

| NOM Fraction | Key Characteristics | Reactivity with Hypochlorite | Research Findings |

| Humic Acids | High aromaticity, larger molecular weight. | High | Consume more chlorine and are major precursors for DBPs. semanticscholar.org |

| Fulvic Acids | Lower aromaticity, smaller molecular weight, more oxygen-containing functional groups. | Moderate to High | Also significant precursors for DBPs, but generally less reactive than humic acids. ca.govnih.gov |

| Proteinaceous Matter | Contains reactive amino acid residues. | High | More reactive than polysaccharides; contributes significantly to hypochlorite demand. nih.gov |

| Polysaccharides | Composed of sugar monomers. | Low to Moderate | Relatively resistant to direct oxidation by hypochlorite compared to other fractions. nih.gov |

Role of Temperature and Contact Time in Reaction Dynamics

The dynamics of the oxidative reactions between hypochlorites and organic matter are significantly influenced by both temperature and contact time. An increase in either of these parameters generally leads to an increase in the extent of the reaction, resulting in greater consumption of the oxidant and more extensive degradation of the organic substrate. diva-portal.orgresearchgate.net

Temperature:

The rate of chemical reactions, including the oxidation of organic matter by hypochlorite, is temperature-dependent. Higher temperatures increase the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, and thus a faster reaction rate. sciepub.com This relationship is often described by the Arrhenius equation, which relates the reaction rate constant to the temperature and the activation energy of the reaction. Studies have shown that an increase in temperature accelerates the decay of chlorine in the presence of NOM and enhances the formation of disinfection by-products. researchgate.netresearchgate.net For instance, the rate of chloroform (B151607) formation from the reaction of hypochlorite with resorcinol, a model humic compound, has been shown to increase significantly with temperature. researchgate.net

Contact Time:

The extent of the reaction between hypochlorite and organic matter is directly proportional to the contact time. nih.gov The reaction proceeds through various stages, with the most reactive sites on the organic molecules being oxidized first, followed by the less reactive sites. d-nb.info Therefore, longer contact times allow for more complete oxidation of the organic matter. Research has demonstrated that the formation of disinfection by-products, such as trihalomethanes (THMs), increases with longer contact times. frontiersin.org For example, in the reaction of sodium hypochlorite with humic acid, the concentration of total THMs was observed to increase as the reaction time was extended from 1 to 10 minutes. frontiersin.org

Table 2: Influence of Temperature and Contact Time on Hypochlorite-NOM Reactions

| Parameter | Effect on Reaction Rate | Effect on Extent of Reaction | Research Findings |

| Temperature | Increases reaction rate. | Increases extent of reaction for a given contact time. | Chlorine decay and DBP formation are accelerated at higher temperatures. researchgate.netresearchgate.net |

| Contact Time | - | Increases extent of reaction. | Longer contact times lead to greater degradation of NOM and higher DBP formation. nih.govfrontiersin.org |

Formation and Mitigation of Disinfection Byproducts Dbps in Hypochlorite Treated Systems

Overview of DBP Formation Pathways from Chlorination Processes

The formation of DBPs is a complex process influenced by numerous factors, including the type and concentration of the disinfectant, the nature and amount of natural organic matter (NOM), water temperature, pH, and the contact time between the disinfectant and the water. olympianwatertesting.comdeswater.com When hypochlorite (B82951) is introduced into water, it establishes an equilibrium between hypochlorous acid (HOCl) and the hypochlorite ion (OCl-), with the relative proportions being pH-dependent. ontario.ca HOCl is a more potent disinfectant and is also more reactive in the formation of many DBPs. ontario.ca

The primary precursors for DBP formation are NOM, which is a complex mixture of organic compounds derived from the decomposition of plant and animal matter. mdpi.comresearchgate.net Lignin-like and condensed hydrocarbon-like molecules within the NOM have been identified as major reactive chemical classes during chlorine-based disinfection. nih.gov The reaction between chlorine and these organic precursors can lead to the formation of a wide variety of DBPs. nih.govjhu.edu Recent research has begun to elucidate the specific chemical pathways involved, for instance, tracking how phenols transform into DBPs during chlorination. jhu.edu

Mitigation strategies for DBP formation primarily focus on controlling the precursors or optimizing the disinfection process. mdpi.com Key approaches include:

Precursor Removal: Enhanced coagulation and filtration processes can be employed to remove a significant fraction of NOM before the application of chlorine. mdpi.comwestechwater.com

Process Optimization: Adjusting the point of chlorination, optimizing the chlorine dose, and managing contact time can help to reduce DBP formation. wa.govsensorex.com

Alternative Disinfectants: In some cases, alternative disinfectants like chloramines, chlorine dioxide, or ultraviolet (UV) light are used, which may produce lower levels of certain regulated DBPs. westechwater.comepa.gov

Classes of Byproducts Associated with Hypochlorite Reactions

More than 700 DBPs have been identified in drinking water, although only a fraction are regulated. nih.gov The major classes of DBPs formed during hypochlorite disinfection include trihalomethanes (THMs), haloacetic acids (HAAs), halogenated acetonitriles (HANs), and oxyhalides like chlorate (B79027) and chlorite (B76162). nih.govepa.gov

Trihalomethanes (THMs) Formation

Trihalomethanes (THMs) are among the most prevalent DBPs found in chlorinated water and include chloroform (B151607), bromodichloromethane (B127517), dibromochloromethane, and bromoform (B151600). olympianwatertesting.comepa.gov They are formed when chlorine reacts with natural organic matter in the water. olympianwatertesting.com

Several factors significantly influence the formation of THMs:

pH: Higher pH levels promote the formation of THMs. olympianwatertesting.comnih.govresearchgate.net

Temperature: Warmer water temperatures accelerate the reaction between chlorine and organic matter, leading to increased THM production. olympianwatertesting.comresearchgate.net

Contact Time: A longer contact time between chlorine and organic precursors results in higher concentrations of THMs. olympianwatertesting.comnih.gov

Chlorine Dose: TTHM (Total Trihalomethanes) yield generally increases with a higher chlorine dose. deswater.comnih.gov

Precursor Concentration: The presence of more organic matter, often measured as Total Organic Carbon (TOC), leads to greater THM formation. westechwater.com

Bromide Concentration: The presence of bromide ions in the source water can lead to the formation of brominated THMs. nih.gov

Table 1: Factors Influencing Trihalomethane (THM) Formation

| Factor | Effect on THM Formation | Reference(s) |

|---|---|---|

| pH | Increases with higher pH | nih.gov, olympianwatertesting.com, researchgate.net |

| Temperature | Increases with higher temperature | olympianwatertesting.com, researchgate.net |

| Contact Time | Increases with longer contact time | nih.gov, olympianwatertesting.com |

| Chlorine Dose | Increases with higher chlorine dose | nih.gov, deswater.com |

| Precursor (NOM) Concentration | Increases with higher concentration | westechwater.com |

| Bromide Concentration | Promotes formation of brominated THMs | nih.gov |

Research has shown that sodium hypochlorite tends to form THMs at a higher concentration compared to hypochlorous acid under certain conditions, likely due to the higher pH of sodium hypochlorite solutions. hwts.infofrontiersin.org

Haloacetic Acids (HAAs) Formation

Haloacetic acids (HAAs) are another major class of DBPs, with the five most common being monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid (collectively known as HAA5). epa.govnh.gov HAAs are formed through the reaction of chlorine with natural organic matter. nih.govthermofisher.com

The formation of HAAs is influenced by several factors, some of which have an opposite effect compared to THM formation:

pH: In contrast to THMs, the formation of trihaloacetic acids decreases as pH increases, while dihaloacetic acid formation is less affected by pH. nih.govresearchgate.net More HAAs are generally formed at a lower pH (e.g., pH 6) compared to a higher pH (e.g., pH 8). nih.govresearchgate.net

Precursors: Hydrophobic fractions of NOM tend to produce higher amounts of HAAs. nih.govresearchgate.net It has been suggested that HAA precursors have a higher aromatic content than THM precursors. nih.govresearchgate.net

Bromide Concentration: The presence of bromide can lead to the formation of brominated HAAs. researchgate.net

Chlorine Dose and Contact Time: The formation of HAAs generally increases with both a higher chlorine dose and longer contact time. deswater.com

Table 2: Comparison of Factors Influencing THM and HAA Formation

| Factor | Effect on THM Formation | Effect on HAA Formation | Reference(s) |

|---|---|---|---|

| Increasing pH (e.g., from 6 to 8) | Increase | Decrease (especially trihaloacetic acids) | nih.gov, researchgate.net |

| Precursor Type | Both hydrophobic and hydrophilic NOM | Higher formation from hydrophobic NOM | nih.gov, researchgate.net |

| Bromide Presence | Forms brominated THMs | Forms brominated HAAs | nih.gov, researchgate.net |

| Chlorine Dose | Increase | Increase | deswater.com |

| Contact Time | Increase | Increase | deswater.com |

Halogenated Acetonitriles (HANs) and Other Nitrogenous DBPs

Nitrogenous disinfection byproducts (N-DBPs) are a class of DBPs that contain nitrogen and are formed when chlorine reacts with organic nitrogen precursors, such as amino acids, in the source water. acs.orgresearchgate.net Some N-DBPs are reported to be more toxic than regulated DBPs like THMs and HAAs. nih.gov This class includes haloacetonitriles (HANs), haloacetamides (HAAms), and halonitromethanes (HNMs). researchgate.netnih.gov

The formation of N-DBPs is influenced by:

Precursors: The presence of organic nitrogen compounds is a prerequisite for N-DBP formation. researchgate.net Tryptophan has been identified as having a high potential for DBP formation. nih.gov Urea and ammonia (B1221849) can inhibit the formation of carbonaceous DBPs but promote the formation of more toxic N-DBPs. nih.gov

Disinfectant Type: The use of chloramines can increase the formation potential of N-DBPs compared to chlorine. researchgate.net

Operational Parameters: Higher chlorine dosage can promote the formation of some N-DBPs, while higher temperatures may decrease the concentration of others. nih.gov The presence of bromide can shift the speciation from chlorinated to brominated N-DBPs. nih.gov

In a study of 10 drinking water systems, N-DBP concentrations were significantly correlated with dissolved organic carbon (DOC) and ammonia. nih.gov

Oxyhalides: Chlorate and Chlorite Formation

Unlike the DBPs formed from reactions with organic matter, oxyhalides like chlorate (ClO₃⁻) and chlorite (ClO₂⁻) can be present in drinking water as a result of the degradation of the hypochlorite disinfectant itself. iwaponline.comwatertechonline.com

Hypochlorite solutions are inherently unstable and decompose over time, leading to the formation of chlorate, with chlorite as an intermediate. iwaponline.com This degradation process is influenced by several factors:

Storage Time and Temperature: The concentration of chlorate in hypochlorite solutions increases during storage, and this process is accelerated at higher temperatures. iwaponline.comwatertechonline.com

Hypochlorite Concentration: The rate of chlorate and subsequent perchlorate (B79767) formation is a function of the hypochlorite concentration. iwaponline.comresearchgate.net

pH: Maintaining a pH between 11 and 13 can help minimize the degradation of hypochlorite solutions. epa.gov

Sunlight Exposure: Storing solutions in the dark helps to minimize degradation. pcwwa.org

To minimize the formation of these byproducts, best management practices for hypochlorite solutions include limiting storage time, controlling storage temperature, maintaining an appropriate pH, and avoiding sunlight exposure. epa.govpcwwa.org Diluting the hypochlorite solution upon receipt can also reduce the rate of chlorate production. watertechonline.com

Mixed-Halide Haloforms Formation

When source water contains bromide ions, the chlorination process can lead to the formation of mixed-halide haloforms. Hypochlorite can oxidize bromide to form hypobromous acid (HOBr), which is a strong halogenating agent. deswater.com This leads to a shift in THM speciation from chlorinated species to brominated species, such as bromodichloromethane (CHBrCl₂), dibromochloromethane (CHBr₂Cl), and bromoform (CHBr₃). nih.gov The formation of bromo-THMs is often favored under near-neutral pH conditions. nih.gov

Factors Governing DBP Formation in Hypochlorite Solutions

The formation of DBPs in hypochlorite-treated systems is a complex process influenced by several key factors. These include the pH of the water, the nature and concentration of precursor materials, and the operational parameters of the disinfection process itself.

The pH of the water plays a critical role in both the disinfection efficacy of hypochlorite and the formation of DBPs. utrgv.edu The pH determines the relative concentrations of hypochlorous acid (HOCl) and the hypochlorite ion (OCl-), with HOCl being the more potent disinfectant. dep.state.pa.us This equilibrium directly impacts the types and quantities of DBPs formed.

Elevating the pH of the solution generally promotes the formation of trihalomethanes (THMs), while concurrently inhibiting the formation of haloacetic acids (HAAs). utrgv.edudeswater.com Conversely, a decrease in pH can lead to a reduction in THM formation but may increase the production of haloacetonitriles (HANs) and trichloramine. nih.gov For HAAs, the effect of pH can be complex, with some studies indicating that their formation remains relatively constant across a range of pH values. nih.gov The impact of pH on DBP formation is not uniform across all DBP species; for instance, pH has a more significant effect on the formation of chloroform than on its brominated counterparts. utrgv.edu

Table 1: Effect of pH on the Formation of Different DBP Classes

| DBP Class | Effect of Decreasing pH | Effect of Increasing pH |

|---|---|---|

| Trihalomethanes (THMs) | Formation generally decreases. utrgv.edu | Formation generally increases. deswater.com |

| Haloacetic Acids (HAAs) | Formation may increase or remain constant. utrgv.edunih.gov | Formation is generally inhibited. deswater.com |

| Haloacetonitriles (HANs) | Formation may increase. nih.gov | Data less conclusive. |

| Trichloramine (NCl3) | Formation may increase significantly. nih.gov | Formation may decrease. |

The primary precursors for DBP formation are natural organic matter (NOM), which is a complex mixture of organic compounds found in natural waters. nih.gov NOM can be broadly categorized into hydrophobic and hydrophilic fractions, with the hydrophobic components, such as humic and fulvic acids, often being significant contributors to DBP formation. sigmaaldrich.com However, in waters with low humic content, the more polar, hydrophilic fractions can also play a substantial role in DBP production. researchgate.net

The presence of bromide and iodide ions in the source water can significantly alter the speciation of DBPs. nih.gov Hypochlorite can oxidize bromide to form hypobromous acid, which is a more reactive halogenating agent than hypochlorous acid. deswater.com This leads to the formation of brominated DBPs, which are often more cytotoxic and genotoxic than their chlorinated analogs. researchgate.net An increase in bromide concentration generally leads to a substantial increase in the formation of brominated THMs and HAAs. deswater.comnih.gov

Table 2: Impact of Increasing Bromide Concentration on DBP Speciation

| DBP Species | Effect of Increased Bromide |

|---|---|

| Chloroform (CHCl3) | Decreases. nih.gov |

| Bromodichloromethane (CHBrCl2) | Increases, then may level off or decrease. nih.gov |

| Dibromochloromethane (CHBr2Cl) | Increases, then may level off or decrease. nih.gov |

| Bromoform (CHBr3) | Increases almost linearly. nih.gov |

| Chloro-Haloacetic Acids | Decreases. nih.gov |

| Bromo-Haloacetic Acids | Increases. researchgate.net |

The concentration of the hypochlorite disinfectant and the duration of its contact with the water are directly proportional to the formation of DBPs. deswater.com Higher disinfectant doses and longer contact times provide more opportunity for the chemical reactions that produce DBPs to occur. Studies have shown a positive correlation between both chlorine dosage and residence time with the formation of THMs and HAAs. deswater.com For instance, the concentration of THMs and HANs has been observed to increase steadily over a 30-minute period during breakpoint chlorination reactions. researchgate.net

Table 3: General Relationship of Disinfectant Dose and Contact Time with DBP Formation

| Parameter | Effect on DBP Formation |

|---|---|

| Increasing Disinfectant (Hypochlorite) Dose | Increases the formation of DBPs. deswater.com |

| Increasing Contact Time | Increases the formation of DBPs. deswater.com |

Strategies for DBP Reduction and Control in Hypochlorite-Based Treatments

Given the health concerns associated with DBPs, various strategies have been developed to minimize their formation in drinking water. These approaches can be broadly categorized into removing the precursors before disinfection or employing advanced treatment processes.

A primary strategy for DBP control is the removal of NOM precursors before the addition of hypochlorite. mdpi.com Techniques such as enhanced coagulation, activated carbon adsorption, and membrane filtration are commonly used for this purpose. nih.gov

Suspended Ion Exchange (SIX) is an innovative approach that has shown high efficiency in removing dissolved organic carbon (DOC), a major component of NOM. Anion exchange resins have a strong affinity for the fractions of DOC that are often difficult to remove by conventional coagulation. nih.gov By significantly reducing the precursor load, ion exchange can lead to a substantial decrease in the formation potential of THMs and other DBPs. nih.gov

Ozonation as a pre-treatment step can also be effective in controlling DBP formation. spartanwatertreatment.com Ozone can oxidize and break down large, complex NOM molecules, which can alter their reactivity with chlorine. mdpi.com While pre-ozonation can reduce the precursors for THMs and DHANs, it has been observed to sometimes increase the precursors for DHAAs. researchgate.net The effectiveness of ozonation can be influenced by water quality parameters, and it may also shift the speciation of DBPs towards more brominated forms. researchgate.net

Table 4: Reported Reductions in DBP Precursors by Pre-treatment Technologies

| Pre-treatment Technology | Parameter | Reported Reduction Efficiency |

|---|---|---|

| Mixed Anion Exchange Resins | THM4 Formation | Up to 77% in raw source water. nih.gov |

| Mixed Anion Exchange Resins | TOX Formation | Up to 77% in raw source water. nih.gov |

| Pre-ozonation | THM4 Formation Potential | 11% average reduction. nih.gov |

| Pre-ozonation | HAA5 Formation Potential | 20% average reduction. nih.gov |

Advanced Oxidation Processes (AOPs) are treatment methods that rely on the generation of highly reactive hydroxyl radicals to oxidize a wide range of organic and inorganic contaminants. mdpi.com AOPs, such as UV/H2O2, can be employed to degrade DBP precursors. mdpi.com These processes can effectively mineralize NOM, thereby reducing the potential for DBP formation during subsequent hypochlorite disinfection. mdpi.com However, the application of AOPs must be carefully managed, as the partial oxidation of NOM can sometimes lead to the formation of smaller, more reactive molecules that could potentially increase the formation of certain DBPs upon chlorination. nih.gov Research has shown that the conditions under which AOPs are applied, such as the preference for direct ozone reactions over hydroxyl radical reactions, can influence the subsequent DBP formation potential. nih.gov

Post-treatment Methods (e.g., Activated Carbon Filtration)

One of the most established and effective post-treatment technologies for DBP removal is activated carbon filtration, particularly using Granular Activated Carbon (GAC). feeco.commknassociates.us This method operates on the principle of adsorption, where the porous structure of the activated carbon provides a large surface area for organic compounds, including various DBPs, to attach. activatedcarbon.netpoolking.co

GAC is recognized by the U.S. Environmental Protection Agency (EPA) as a best available technology for removing DBP precursors, such as natural organic matter (NOM), and also for removing the DBPs themselves after they have formed. feeco.commknassociates.us The primary mechanism for DBP removal in carbon filters is physical adsorption. uaf.edu This makes it a broad-spectrum adsorbent capable of removing most organic constituents. mknassociates.us

The effectiveness of activated carbon varies for different classes of DBPs. Studies have shown that GAC is generally more effective at removing trihalomethanes (THMs) than haloacetic acids (HAAs). uaf.edu For instance, both laboratory and field studies on point-of-use (POU) carbon filters demonstrated that removal efficiencies for THMs were consistently high, often exceeding 90%. uaf.edu HAA removal, while still significant, can be more variable depending on the specific type of filter and water conditions. uaf.edu Over time, the removal of HAAs can be enhanced by biodegradation within the GAC filter, a process that is influenced by water temperature. nih.gov

While highly effective, the performance of GAC filters is not limitless. Breakthrough of certain DBPs, such as THMs, can occur after a few months of operation as the adsorption sites become saturated. nih.gov Interestingly, some studies have noted that under certain conditions, GAC filters can also contribute to the formation of some THMs, particularly chloroform. nih.gov Therefore, proper maintenance and regeneration or replacement of the carbon media are crucial for sustained performance. activatedcarbon.netpoolking.co In settings like swimming pools, GAC filtration is employed to remove DBPs, odors, and organic matter introduced by bathers, thereby improving water quality and stability. activatedcarbon.netheycarbons.comchemistryviews.org

Interactive Table: DBP Removal Efficiency of Point-of-Use (POU) Carbon Filters

The following table summarizes data from laboratory and field studies on the effectiveness of various POU carbon filters in removing Trihalomethanes (THMs) and Haloacetic Acids (HAAs).

| Filter Type | Study Type | THM Removal Efficiency (%) | HAA Removal Efficiency (%) |

| PUR | Laboratory | >90 | 94 |

| Brita | Laboratory | >90 | 85 |

| Culligan | Laboratory | >90 | 86 |

| Waterpik | Laboratory | >90 | 75 |

| Espring | Field | 91 - 98 | 80 - 89 |

| PUR | Field | 91 - 98 | 80 - 89 |

| Brita | Field | 91 - 98 | 80 - 89 |

| Data sourced from a study on the effectiveness of POU carbon filters for DBP removal. uaf.edu |

Comparison of DBP Formation Across Different Chlorine-Based Disinfectants (e.g., NaOCl vs. HOCl vs. ECAS)

The choice of chlorine-based disinfectant significantly influences the profile and concentration of disinfection byproducts formed. Comparisons between traditional sodium hypochlorite (NaOCl) solutions, pure hypochlorous acid (HOCl), and Electrochemically Activated Solutions (ECAS) reveal important differences in their DBP formation potential.

Research comparing these three disinfectants under controlled conditions has shown that sodium hypochlorite tends to form higher concentrations of trihalomethanes (THMs) than hypochlorous acid and ECAS. hwts.inforesearchgate.net In one study, water containing natural organic matter was treated with each disinfectant at equivalent free chlorine concentrations (1, 3, and 5 mg L⁻¹) and reaction times (1, 5, and 10 minutes). The results indicated that at a free chlorine concentration of 5 mg L⁻¹ and reaction times of 5 and 10 minutes, both ECAS and HOCl produced significantly lower total THM concentrations compared to NaOCl. hwts.info

ECAS, which can be generated on-site from salt and water, consists of free chlorine, hypochlorous acid, and other reactive oxygen species like ozone and chlorine dioxide. researchgate.netresearchgate.net This composition may contribute to its different reactivity with DBP precursors. Studies suggest that ECAS not only forms fewer THMs but can also exhibit better disinfection efficacy and stability compared to NaOCl under certain pH and organic carbon conditions. researchgate.net The lower DBP formation associated with ECAS and HOCl presents a potential advantage in water treatment, particularly in point-of-use systems where minimizing harmful byproducts is a key objective. hwts.info

Interactive Table: Comparative THM Formation Potential

This table provides a qualitative and quantitative comparison of DBP formation from different chlorine-based disinfectants based on available research findings.

| Disinfectant | Relative THM Formation Potential | Key Research Finding | Source |

| Sodium Hypochlorite (NaOCl) | Higher | Forms THM in higher concentrations compared to HOCl and ECAS. | hwts.info |

| Hypochlorous Acid (HOCl) | Lower | Results in the formation of significantly lower total THM concentrations compared to NaOCl. | hwts.info |

| Electrochemically Activated Solutions (ECAS) | Lower | Results in reduced formation of THMs compared with NaOCl. Also showed better stability than NaOCl in stock solutions. | hwts.inforesearchgate.net |

| Findings are based on studies comparing the disinfectants at equivalent free chlorine concentrations. hwts.info |

Advanced Research in Mixed Oxidant Systems and Electrochemical Generation

Characterization of Mixed Oxidant Systems Containing Hypochlorite (B82951) Species

Mixed Oxidant Solutions (MOS), often generated through the electrolysis of brine, are complex chemical systems used for disinfection. researchgate.net While their primary component is often chlorine in the form of hypochlorite, they contain various other oxidant species. researchgate.netwikipedia.org The exact composition of MOS can be difficult to fully characterize, but research suggests the presence of species beyond free chlorine, which may contribute to their enhanced biocidal efficacy compared to equivalent doses of sodium hypochlorite. researchgate.nethowelllabs.com

The electrolysis process itself, applied to a brine solution, is designed to produce a variety of oxidizing substances. wikipedia.org Besides the primary hypochlorite ions (OCl⁻) and hypochlorous acid (HOCl), these solutions may contain trace amounts of hydrogen peroxide (H₂O₂), ozone (O₃), chlorine dioxide (ClO₂), and highly reactive hydroxy radicals (•OH). wikipedia.orghowelllabs.com The presence of these additional oxidants is believed to create a synergistic effect, enhancing the disinfection power. researchgate.net

Despite field evidence suggesting MOS is more effective than bleach in various applications, analytically identifying the specific oxidants has been challenging. howelllabs.com Early analysis methods focused on the total oxidizing capacity of the solution, which could be subject to interference from various potential oxidizing agents. howelllabs.com However, more recent studies using techniques like chemiluminescence have provided strong indications for the presence of hydrogen peroxide alongside free available chlorine in freshly generated MOS. howelllabs.com The combination of these powerful oxidants is thought to be responsible for unique characteristics of MOS, such as improved biofilm removal and the inactivation of chlorine-resistant parasites like Cryptosporidium parvum. researchgate.net

A comparative study on corrosion found that water treated with mixed oxidants was less likely to leach lead and copper from metal coupons than water treated with sodium hypochlorite. waterworld.com Furthermore, the MOS-treated water maintained a more durable and longer-lasting chlorine residual. waterworld.com Analysis of disinfection byproducts also showed that samples treated with hypochlorite had higher levels of trihalomethanes (TTHMs) and haloacetic acids (HAA5s) compared to those treated with MOS at the same concentration. waterworld.com

Electrochemical Production of Hypochlorite from Salty Wastewater

The electrochemical generation of sodium hypochlorite (NaOCl) from salty wastewater or seawater presents a sustainable and environmentally friendly alternative to traditional methods that rely on hazardous chemicals. mdpi.comresearchgate.netrepec.org This on-site generation process uses electricity to convert the chloride ions present in saltwater into a powerful disinfectant solution. denora.com The fundamental process involves passing a direct current through the water, which contains sodium chloride (NaCl). At the anode, chloride ions are oxidized to produce chlorine gas (Cl₂), while at the cathode, water is reduced to form hydroxide (B78521) ions (OH⁻) and hydrogen gas (H₂). The chlorine gas then reacts with the hydroxide ions in the solution to form sodium hypochlorite. mdpi.com

This technology is advantageous as it utilizes readily available resources—water, salt, and electricity—to produce the disinfectant as needed, eliminating the risks associated with transporting and storing bulk chemicals. denora.com Research has demonstrated the feasibility of producing NaOCl from sources like the Suez Canal, with the aim of optimizing the process for efficiency and yield. mdpi.comresearchgate.net The effectiveness of the electrochemical cell is dependent on a variety of operating conditions that must be carefully controlled. mdpi.commostwiedzy.pl

The efficiency of electrochemical hypochlorite production is critically dependent on the precise control of several key operating parameters. mdpi.comresearchgate.net These include current density, electrolyte flow rate, the spacing between electrodes, and the concentration of the electrolyte (salinity). mdpi.com Optimizing these factors is essential to maximize the conversion efficiency and NaOCl yield while minimizing energy consumption and preventing issues like electrode degradation. mdpi.comresearchgate.net

Current Density: The production of NaOCl generally increases with a higher current density. electrochemsci.orgabechem.com However, beyond an optimal point, the efficiency of the process can decrease. electrochemsci.org One study found that a current density of 72.4 mA/cm² was most suitable for efficient NaOCl production, reaching a concentration of 7080 mg/L. electrochemsci.org Another investigation achieved its highest yield at a lower current density of 3.183 mA/cm². mdpi.comrepec.org

Flow Rate: The influent feed flow rate also plays a significant role. A study using a continuous flow system with a porous graphite (B72142) electrode found that the highest concentration of hypochlorite was achieved at an optimal flow rate of 4.5 mL/min. mdpi.com This is attributed to a decrease in the diffusion layer thickness at the electrodes, which enhances the rate of mass transfer. mdpi.com

Electrode Spacing: The distance between the anode and cathode is inversely related to the rate of NaOCl production. electrochemsci.org Closer spacing generally leads to higher production rates. Research has shown that an inter-electrode spacing of 0.5 cm resulted in the optimal generation of NaOCl. mdpi.com

Electrolyte Concentration (Salinity): The concentration of sodium chloride in the wastewater is a crucial factor. As the salt concentration increases, the sodium hypochlorite concentration also increases, up to an optimal point. mdpi.com A maximum NaOCl concentration of 8.2 g/L was achieved at a salt concentration of 40,000 ppm; concentrations above this level led to a reduction in NaOCl levels. mdpi.com Another study found that a sodium chloride concentration of 120 g/L, combined with other optimal factors, yielded a high concentration of NaClO. abechem.comabechem.com

The table below summarizes the optimal operating conditions identified in a specific study for maximizing sodium hypochlorite yield from salty wastewater. mdpi.comresearchgate.netrepec.orgmostwiedzy.pl

| Operating Parameter | Optimal Value | Resulting NaOCl Yield | Power Consumption |

| Flow Rate | 4.5 mL/min | 20.6% | 0.0137 kWh |

| Current Density | 3.183 mA/cm² | 20.6% | 0.0137 kWh |

| Electrode Spacing | 0.5 cm | 20.6% | 0.0137 kWh |

| Salinity | 40,000 ppm | 20.6% | 0.0137 kWh |

| pH | 6.4 | 20.6% | 0.0137 kWh |

This data is based on a bench-scale electrochemical cell using a flowing porous graphite electrode. mdpi.comresearchgate.netrepec.orgmostwiedzy.pl

The in-situ or on-site electrochemical generation of active chlorine species is a highly effective strategy for various oxidation applications, including wastewater treatment and membrane self-cleaning. researchgate.netnih.gov This approach involves activating chloride ions already present in the water to form potent oxidants directly where they are needed. researchgate.net These electro-generated reactive chlorine species (RCS) can include not only free chlorine (hypochlorous acid and hypochlorite) but also more reactive radical species like Cl• and Cl₂•⁻. nih.govacs.org

Research has shown that an electrochemical process can effectively remove pollutants from saline wastewater by producing active chlorine in situ. researchgate.net In one study, this method, when coupled with UV irradiation, achieved approximately 100% removal of p-nitrophenol (p-NP) within 30 minutes, demonstrating a synergistic effect. researchgate.net The high oxidation capacity of chlorine radicals (Cl•) was identified as playing a critical role in the oxidation process. researchgate.net

Another innovative application is the integration of this technology into ultrafiltration membranes for self-cleaning purposes. nih.govresearchgate.net By fabricating a conductive membrane using materials like carbon nanotubes, an applied voltage can anodize chloride ions in the feed solution, generating a high localized concentration of RCS directly on the membrane surface. nih.govresearchgate.net This process has been shown to be highly efficient for fouling control, with a fouled membrane achieving nearly complete water flux recovery after a very short (1 minute) self-cleaning cycle. nih.gov This in-situ generation of RCS is considered a critical precursor to the formation of free chlorine and provides a more effective cleaning performance compared to conventional chemical cleaning with sodium hypochlorite. nih.gov

Speciation Challenges in Complex Oxidant Mixtures

The comprehensive analysis and speciation of complex chemical mixtures, such as mixed oxidant solutions, present significant analytical challenges. researchgate.netrsc.org While MOS is known to consist primarily of chlorine, identifying and quantifying the other likely oxidant species has proven difficult. researchgate.net This difficulty stems from the fact that no single analytical method is capable of measuring everything, and different techniques are needed to understand the complete chemical composition of such complex systems. rsc.org

The identification of molecules within these mixtures is a persistent challenge for analytical and physical chemistry. rsc.orgrsc.org Many research efforts have focused on developing better analytical techniques with improved resolving power to enhance sample coverage. rsc.org However, for MOS, traditional methods based on total oxidizing capacity are often subject to interferences from the various oxidizing agents and intermediates present in the solution. howelllabs.com

The problem is compounded by the transient and reactive nature of some of the species believed to be present, such as ozone and hydroxyl radicals, which may have lifetimes of only milliseconds. howelllabs.com This makes their direct detection in the bulk solution exceedingly difficult. howelllabs.com The complexity of real-world chemical exposures means that research cannot possibly examine every unique combination of contaminants. nih.gov This has led to a reliance on component-based approaches, but these often lack environmental relevance. nih.gov The inherent complexity of these mixtures underscores the difficulty in predicting their biological and chemical behavior based on the analysis of a few components. nih.gov

Comparative Studies of Calcium Hypochlorite and Sodium Hypochlorite in Specialized Applications

Comparative Antimicrobial Action of Calcium Hypochlorite (B82951) and Sodium Hypochlorite

The primary role of hypochlorite solutions in endodontic applications is the elimination of microorganisms within the root canal system. thejcdp.com Studies have directly compared the antimicrobial efficacy of calcium hypochlorite and sodium hypochlorite against common endodontic pathogens, such as Enterococcus faecalis and Candida albicans.

An in vitro study comparing 2.5% Ca(OCl)₂ and 2.5% NaOCl found their antimicrobial efficacy to be remarkably similar against a biofilm of E. faecalis and C. albicans. thejcdp.comresearchgate.net The mean inhibition halos were 13.42 mm for Ca(OCl)₂ and 13.38 mm for NaOCl, with no statistically significant difference observed between the two solutions (p=0.989). thejcdp.comresearchgate.net The study also included 5.25% NaOCl, which produced a larger inhibition halo of 16.68 mm, demonstrating that antimicrobial activity is proportional to concentration. thejcdp.com

Another study evaluated these irrigants on root canals infected with Enterococcus faecalis, finding that 2.5% Ca(OCl)₂ with passive ultrasonic irrigation resulted in the lowest mean contamination (1.00 log10 CFU/mL). nih.gov This was not statistically different from the groups using 2.5% NaOCl, 2.5% Ca(OCl)₂, or 2.5% NaOCl with ultrasonic activation. nih.gov Both control groups (no treatment and distilled water) showed significantly higher contamination levels. nih.gov

Further research has indicated that at concentrations of 0.5%, 1.0%, 2.5%, and 5.25%, both Ca(OCl)₂ and NaOCl solutions demonstrate effective antimicrobial activity against E. faecalis, with the effect intensifying at higher concentrations. nih.gov An ex vivo study on a mixed-culture biofilm found that 5% calcium hypochlorite was more effective than 5.25% sodium hypochlorite in reducing biofilm in both surface and deep dentinal tubules. nih.gov

| Study Focus | Irrigant & Concentration | Test Microorganism(s) | Key Finding | Reference |

|---|---|---|---|---|

| Inhibition Halos | 2.5% Ca(OCl)₂ | E. faecalis & C. albicans | 13.42 ± 0.62 mm mean halo | thejcdp.com |

| Inhibition Halos | 2.5% NaOCl | E. faecalis & C. albicans | 13.38 ± 0.64 mm mean halo | thejcdp.com |

| Inhibition Halos | 5.25% NaOCl | E. faecalis & C. albicans | 16.68 ± 0.97 mm mean halo | thejcdp.com |

| CFU Reduction | 2.5% Ca(OCl)₂ + Ultrasonic Activation | E. faecalis | Lowest mean contamination (1.00 log10 CFU/mL) | nih.gov |

| CFU Reduction | 2.5% NaOCl + Ultrasonic Activation | E. faecalis | No significant difference from Ca(OCl)₂ + US | nih.gov |

| Biofilm Reduction | 5% Ca(OCl)₂ | Mixed-culture biofilm | More effective than 5.25% NaOCl | nih.gov |

Interactions with Organic and Inorganic Substrates in Specific Matrices

The chemical interaction of hypochlorite solutions with the dentin substrate of teeth is a critical factor influencing the success of subsequent restorative procedures. These interactions can affect material properties, adhesion, and the efficacy of other chemical agents.

Sodium hypochlorite is known to interact with the organic component of dentin, primarily collagen, causing its degradation. nih.govnih.gov This action is a key part of its tissue-dissolving ability but can also negatively affect the mechanical properties of dentin. nih.gov The use of NaOCl, particularly at higher concentrations, can weaken the dentin structure. nih.gov

The effect of hypochlorite irrigants on the bond strength of restorative materials to dentin is a significant area of study, with differing outcomes depending on the adhesive system used.

When using a dual-curing resin cement, one study found that 5.25% NaOCl was associated with the lowest bond strength values compared to a control group. nih.gov In the same study, Ca(OCl)₂, regardless of concentration (2.5% or 5.25%), did not negatively influence bond strength. nih.gov The groups treated with NaOCl also showed the highest percentages of gaps at the adhesive interface. nih.gov

Conversely, a study using an etch-and-rinse resin cement found that Ca(OCl)₂ (both 2.5% and 5% concentrations) significantly decreased the push-out bond strength of fiber posts compared to both saline and NaOCl groups. nih.gov However, when a self-adhesive resin cement was used, the 5% calcium hypochlorite group showed a significantly higher bond strength than all other groups, including NaOCl at both 2.5% and 5.25% concentrations. nih.gov This suggests that the interaction is highly dependent on the type of adhesive cement, with Ca(OCl)₂ potentially enhancing the bond with cements that can chemically bond to calcium on the dentin surface. nih.gov

Regarding sealing capabilities, one study found that using 2.5% Ca(OCl)₂ as an irrigant in conjunction with a bioceramic sealer (Bio-C Sealer) resulted in lower values of apical leakage compared to using 2.5% NaOCl with the same sealer. scielo.brscienceopen.com No significant difference was observed between the irrigants when an epoxy resin-based sealer (AH Plus) was used. scielo.brscienceopen.com

| Study Parameter | Irrigant | Adhesive/Sealer System | Outcome | Reference |

|---|---|---|---|---|

| Bond Strength | 5.25% NaOCl | Dual-curing resin cement | Lowest bond strength values | nih.gov |

| Bond Strength | 2.5% & 5.25% Ca(OCl)₂ | Dual-curing resin cement | No negative influence on bond strength | nih.gov |

| Bond Strength | 2.5% & 5% Ca(OCl)₂ | Etch-and-rinse resin cement | Decreased push-out bond strength | nih.gov |

| Bond Strength | 5% Ca(OCl)₂ | Self-adhesive resin cement | Highest bond strength values | nih.gov |

| Apical Sealing | 2.5% NaOCl | Bio-C Sealer (bioceramic) | Higher apical leakage | scielo.brscienceopen.com |

| Apical Sealing | 2.5% Ca(OCl)₂ | Bio-C Sealer (bioceramic) | Lower apical leakage | scielo.brscienceopen.com |

The "smear layer" is a film of debris created during the mechanical instrumentation of root canals, which can harbor bacteria and prevent the proper sealing of the canal. While NaOCl is effective at dissolving organic tissue, it has no effect on the inorganic part of the smear layer. nih.gov

Comparative studies using scanning electron microscopy (SEM) have shown that Ca(OCl)₂ and NaOCl exhibit similar performance in removing the smear layer in the middle third of a root canal. semanticscholar.org However, neither irrigant is fully effective at removing the smear layer on its own and typically requires the subsequent use of a chelating agent, such as EDTA, to remove the inorganic components. nih.govsemanticscholar.org When combined with EDTA, 5.25% NaOCl showed better smear layer removal in the apical third of the canal compared to 5.25% Ca(OCl)₂ with EDTA. semanticscholar.org

The sequential use of different chemical agents in endodontics can lead to chemical interactions, some of which are undesirable.

A well-documented interaction occurs when NaOCl is used immediately before Chlorhexidine Gluconate (CHX). nih.gov This combination results in the formation of an orange-brown precipitate that contains para-chloroaniline (PCA), a potentially cytotoxic and carcinogenic substance. nih.govnih.gov This precipitate can also occlude dentinal tubules and interfere with sealing. researchgate.net Therefore, it is recommended to thoroughly flush the canal with a neutral solution like saline or distilled water after NaOCl use and before CHX application. nih.gov While less studied, it is noted that Ca(OCl)₂ may not produce the same toxic by-products when interacting with other endodontic solutions. scielo.br

Etidronic acid (also known as HEDP) is a chelating agent that can be mixed with sodium hypochlorite. This combination creates a solution that can simultaneously dissolve organic tissue and remove the smear layer, simplifying the irrigation process. nih.gov Studies have shown that a mixture of 9% etidronic acid in 3% NaOCl is highly effective at removing the smear layer, performing better than the traditional sequence of NaOCl followed by 17% EDTA. nih.gov The interaction of etidronic acid specifically with calcium hypochlorite has not been as extensively documented in the reviewed literature.

Analytical Methodologies for Hypochlorite Species and Byproducts

Techniques for Quantification of Active Chlorine Compounds

The term "active chlorine" or "available chlorine" refers to the forms of chlorine in water that have disinfecting properties, primarily hypochlorous acid and the hypochlorite (B82951) ion. Several well-established methods are used for their quantification, each with specific advantages and limitations. These techniques are broadly categorized into titrimetric and colorimetric (spectrophotometric) methods.

Titrimetric Methods

Titration involves the quantitative determination of a substance by reacting it with a solution of known concentration. The primary titrimetric methods for active chlorine are iodometric and amperometric titrations.

Iodometric Titration: This is a classic and widely used method for determining total residual chlorine. iwaponline.comdiva-portal.org The principle involves the reaction of chlorine species with excess potassium iodide (KI) at an acidic pH (typically 3 to 4). diva-portal.orgthermofisher.com Chlorine oxidizes the iodide ions to free iodine. diva-portal.org The liberated iodine is then titrated with a standard solution of sodium thiosulfate, using a starch indicator. iwaponline.comdiva-portal.org The endpoint is marked by the disappearance of the blue starch-iodine complex. nih.govnih.gov This method is suitable for measuring total chlorine concentrations greater than 1 mg/L but can be subject to interference from other oxidizing agents like manganese oxides. diva-portal.org

Amperometric Titration: This method is considered a standard of comparison due to its high accuracy and precision, and it is less affected by common interferences like color, turbidity, or temperature variations. kromat.huresearchgate.net It involves titrating the sample with a standard reducing agent, such as phenylarsine (B13959437) oxide (PAO), at a specific pH. rsc.org The endpoint of the titration is detected electrochemically by measuring the change in electric current as the titrant is added. nih.govresearchgate.net By adjusting the pH and the addition of potassium iodide, this method can differentiate between free and combined chlorine. Free chlorine is titrated at a pH between 6.5 and 7.5, while combined chlorine is measured at a pH of 3.5 to 4.5 in the presence of KI. kromat.hu

Colorimetric (Spectrophotometric) Methods

Colorimetric methods rely on a chemical reaction that produces a colored compound, where the intensity of the color is proportional to the concentration of the analyte. The most common method for active chlorine is the DPD method.

DPD Method: This is the most prevalent method for measuring free and total chlorine in drinking water and swimming pools. nih.govrsc.org It uses N,N-diethyl-p-phenylenediamine (DPD) as an indicator. researchgate.netrsc.org In the presence of free chlorine at a near-neutral pH (6.3-6.6), DPD is rapidly oxidized to form a stable magenta-colored compound (a Würster dye). nih.govrsc.orgacs.org The intensity of this color is measured using a colorimeter or spectrophotometer at a wavelength of approximately 515-557 nm, or visually compared against color standards. researchgate.netmdpi.commdpi.com To measure total chlorine, potassium iodide is added to the sample, which catalyzes the reaction of combined chlorine (chloramines) with DPD, and the resulting total color intensity is measured. dphen1.com The combined chlorine concentration can then be determined by subtracting the free chlorine reading from the total chlorine reading. dphen1.com

Table 1: Comparison of Analytical Techniques for Active Chlorine Quantification

| Method | Principle | Measures | Advantages | Limitations & Interferences | Typical Detection Limit |

|---|---|---|---|---|---|

| Iodometric Titration | Redox titration where chlorine liberates iodine from KI, which is then titrated with sodium thiosulfate. diva-portal.org | Total Chlorine | Well-established, cost-effective. | Not suitable for low concentrations (<1 mg/L). diva-portal.org Interference from other oxidizing agents (e.g., manganese oxides, nitrites) and reducing agents. diva-portal.org | ~40 µg/L (with 1000 mL sample) iwaponline.com |

| Amperometric Titration | Electrochemical detection of the endpoint when titrating with a reducing agent (e.g., phenylarsine oxide). | Free, Combined, and Total Chlorine | High accuracy and precision; considered a reference standard. kromat.hu Less affected by color, turbidity, and temperature. kromat.hu | Requires more operator skill; potential for chlorine loss from rapid stirring. kromat.huresearchgate.net Interference from copper, silver ions, nitrogen trichloride (B1173362), and chlorine dioxide. kromat.hu | As low as 1.2 µg/L for total chlorine with specialized systems. nih.gov |

| DPD Colorimetric/Spectrophotometric | Chlorine oxidizes DPD reagent to form a magenta-colored solution, with intensity proportional to concentration. researchgate.net | Free, Combined, and Total Chlorine | Simple, rapid, and suitable for field testing. rsc.org Can differentiate chlorine species. researchgate.net | Potential interference from other oxidants (ozone, bromine), high levels of monochloramine, manganese, and chromium. researchgate.netdphen1.com Color and turbidity can interfere. nih.gov | ~0.05 mg/L researchgate.net |

Advanced Spectroscopic Methods for Byproduct Identification (e.g., Ultra-High-Resolution Mass Spectrometry, FT-ICR MS for Non-Target Analysis)

While standard methods can quantify known DBPs, a significant portion of the total organic halogen (TOX) formed during disinfection remains uncharacterized. researchgate.net Advanced spectroscopic techniques, particularly ultra-high-resolution mass spectrometry (UHR-MS), are powerful tools for the non-target analysis and identification of these unknown byproducts.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is at the forefront of this research. This technology offers extremely high mass resolution and accuracy, allowing for the unambiguous determination of the elemental composition (e.g., C, H, O, N, S, Cl, Br) of individual molecules in a complex mixture directly from their measured mass-to-charge ratio. nih.gov

Non-Target Screening: In a non-target analysis workflow, water samples are analyzed without a preconceived list of target compounds. FT-ICR MS can detect thousands of distinct molecular formulas within a single sample. rsc.org By comparing samples before and after disinfection, researchers can pinpoint newly formed DBPs. This approach has been instrumental in identifying novel classes of DBPs, including highly polar and nitrogenous compounds that are often missed by conventional chromatographic methods. rsc.orgrsc.org